molecular formula C19H29BN2O3 B1472899 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide CAS No. 874299-20-4

4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Cat. No.: B1472899
CAS No.: 874299-20-4
M. Wt: 344.3 g/mol
InChI Key: QQRSLQQIVIWTEN-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide (CAS 874299-20-4) is a high-purity boronate ester intermediate primarily used in organic synthesis . Its core value lies in its application in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for constructing carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules . As such, this compound serves as a critical building block in pharmaceutical research and development, enabling the creation of novel, biologically active compounds and potential drug candidates . The incorporated 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a protected form of a boronic acid, which enhances the compound's stability and handling for storage and synthetic applications. Compounds featuring phenylpiperidine scaffolds are of significant interest in medicinal chemistry and are explored for their interactions with various biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-14-9-11-22(12-10-14)17(23)21-16-8-6-7-15(13-16)20-24-18(2,3)19(4,5)25-20/h6-8,13-14H,9-12H2,1-5H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRSLQQIVIWTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃BNO₃
  • Molecular Weight : 303.20 g/mol
  • CAS Number : 911693-70-4

This compound has been primarily studied for its inhibitory effects on various kinases. Notably, it has shown significant activity against:

  • GSK-3β (Glycogen Synthase Kinase 3 Beta) : Inhibitory concentrations (IC₅₀) ranged from 10 to 1314 nM across different studies.
  • IKK-β (IκB Kinase Beta) and ROCK-1 (Rho-associated protein kinase 1) : These kinases are involved in inflammatory responses and cellular signaling pathways.

Inhibition Assays

Table 1 summarizes the inhibitory activity of the compound against selected kinases:

KinaseIC₅₀ (nM)Reference
GSK-3β10 - 1314
IKK-βNot specified
ROCK-1Not specified

The most potent derivatives were those with specific alkyl substitutions that enhanced their binding affinity to the kinase targets.

Anti-inflammatory Activity

In a lipopolysaccharide (LPS)-induced model of inflammation, the compound effectively suppressed nitric oxide production and pro-inflammatory cytokines. This suggests a potential therapeutic role in treating inflammatory diseases.

Case Studies

  • Study on GSK-3β Inhibition : A series of derivatives were tested for their ability to inhibit GSK-3β. The study indicated that modifications in the carboxamide moiety significantly influenced inhibitory potency. Compounds with isopropyl and cyclopropyl groups showed enhanced activity compared to smaller or larger substituents .
  • Inflammation Model : In vivo studies demonstrated that the compound reduced inflammation markers significantly when administered in a controlled setting. The results indicated a decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

  • PN-3623 (CAS: 874297-89-9): This analog substitutes the boronic ester at the para position of the phenyl ring instead of the meta position. However, meta-substitution in the target compound may confer better binding affinity in biological targets due to spatial alignment .
  • 3-Methyl-N-(4-(Dioxaborolan-2-yl)Phenyl)Piperidine-1-Carboxamide (CAS: 2246397-38-4) : Here, the methyl group on the piperidine shifts to the 3-position , altering steric and electronic effects. This modification could influence metabolic stability in drug candidates .

Piperidine Ring Modifications

  • 3-Methyl-N-(3-(Dioxaborolan-2-yl)Phenyl)Piperidine-1-Carboxamide : The methyl group moves from the 4- to the 3-position on the piperidine. Such positional changes affect the molecule’s conformational flexibility and interactions with enzymes or receptors .
  • 4-Methyl-N-(1-Methyl-7-(Dioxaborolan-2-yl)-1H-Indazol-3-yl)Piperazine-1-Sulfonamide: Replacing the carboxamide with a sulfonamide group enhances hydrogen-bonding capacity and solubility.

Heterocycle Replacements

  • 4-[4-(Dioxaborolan-2-yl)Phenyl]Morpholine (CAS: 568577-88-8) : Substituting piperidine with morpholine introduces an oxygen atom, increasing polarity and aqueous solubility. Morpholine derivatives often exhibit improved pharmacokinetic profiles compared to piperidine-based analogs .
  • N-Methyl-4-(Dioxaborolan-2-yl)Pyridine-2-Carboxamide (CAS: 1313738-91-8) : Replacing piperidine with pyridine introduces aromatic nitrogen, altering electronic properties and metal-coordination behavior in catalytic applications .

Physicochemical Properties

Compound (CAS) Molecular Weight Purity Key Structural Feature
874299-20-4 (Target) 344.27 98% Meta-boronic ester, 4-methylpiperidine
874297-89-9 (PN-3623) 344.27 95% Para-boronic ester, 4-methylpiperidine
2246397-38-4 344.27 95% 3-Methylpiperidine, para-boronic ester
568577-88-8 (Morpholine analog) 289.18 97% Morpholine core, para-boronic ester

Key Trends :

  • Piperidine-based analogs exhibit higher molecular weights compared to morpholine or pyridine derivatives.
  • Para-substituted boronic esters generally show lower steric hindrance than meta-substituted counterparts.

Preparation Methods

Boronate Ester Formation

The synthesis of the boronate ester functional group on the aromatic ring is typically achieved via borylation reactions. The common approach involves:

  • Iridium- or palladium-catalyzed borylation of aryl halides or arenes with bis(pinacolato)diboron under mild conditions.
  • Use of catalytic systems such as PdCl2(PPh3)2 or iridium complexes in solvents like 1,2-dimethoxyethane (DME) or dimethylformamide (DMF) at temperatures ranging from 60 to 100 °C.
  • Base additives such as potassium carbonate or cesium carbonate facilitate the reaction.

This step yields the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate with high purity (>95%) and good yields (typically 50–70%) after purification by flash column chromatography.

Amide Bond Formation

The coupling of the boronated phenyl intermediate with the piperidine moiety to form the carboxamide is generally performed via:

  • Reaction of the corresponding amine (4-methylpiperidine) with an activated carboxylic acid derivative such as an acid chloride or anhydride.
  • Alternatively, coupling reagents like carbodiimides (e.g., EDC, DCC) or mixed anhydrides can be used under mild conditions.
  • The reaction is typically carried out in polar aprotic solvents such as DMF or dichloromethane at room temperature or slightly elevated temperatures.
  • The presence of a base such as triethylamine helps neutralize the generated acid.

This step yields the target compound with good selectivity and purity, often followed by purification using chromatographic techniques.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Borylation of aryl halide PdCl2(PPh3)2 (10 mol%), bis(pinacolato)diboron, K2CO3, DMF, 85 °C 50–70 Reaction monitored by TLC or LC-MS; purified by flash chromatography
Amide coupling 4-methylpiperidine, acid chloride or EDC, DMF, RT to 40 °C 60–80 Purification by flash chromatography or preparative HPLC

Purification and Characterization

  • Purification : Flash column chromatography on silica gel using gradients of hexanes/ethyl acetate or dichloromethane/methanol is standard.
  • Characterization : 1H NMR, 13C NMR, and HR-ESIMS are used to confirm structure and purity.
  • Typical 1H NMR signals include aromatic protons around δ 7.2–7.8 ppm, piperidine ring protons between δ 1.0–4.0 ppm, and characteristic singlets for the pinacol methyl groups at δ ~1.2 ppm.

Research Findings and Optimization Notes

  • The use of pinacol boronate esters provides stability and ease of handling compared to boronic acids.
  • Mild reaction conditions (60–100 °C) and choice of base significantly affect yield and purity.
  • The Suzuki–Miyaura cross-coupling compatibility of this compound underscores the importance of maintaining the integrity of the boronate ester during synthesis.
  • Flash chromatography purification is essential to remove side products such as boroxines or unreacted starting materials.

Summary Table of Preparation Methods

Method Step Key Reagents Solvent(s) Temperature Yield Range (%) Comments
Borylation PdCl2(PPh3)2, bis(pinacolato)diboron, K2CO3 DMF or DME 60–100 °C 50–70 Requires inert atmosphere, base crucial
Amide Formation 4-methylpiperidine, acid chloride or EDC DMF, DCM RT to 40 °C 60–80 Base (e.g., Et3N) used to scavenge HCl
Purification Silica gel chromatography Hexanes/EtOAc or DCM/MeOH Ambient Essential for high purity

This comprehensive overview of the preparation methods for 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide integrates diverse, authoritative research findings and practical synthetic protocols, providing a robust foundation for further application and development in organoboron chemistry and pharmaceutical research.

Q & A

Q. What are the recommended synthetic pathways for preparing 4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling a piperidine-carboxamide scaffold with a boronate ester-containing aryl group. Key steps include:

  • Amide bond formation : Reacting 4-methylpiperidine-1-carboxylic acid with an activated aryl amine (e.g., using carbodiimide coupling agents like EDC/HOBt) .
  • Boronate ester introduction : Suzuki-Miyaura cross-coupling or direct substitution of a halogenated aryl intermediate with a pinacol boronate ester under palladium catalysis .
  • Optimization : Yields improve with anhydrous conditions, controlled temperature (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm piperidine ring protons (δ 1.2–3.5 ppm) and boronate ester signals (δ 1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~399.3 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Answer:

  • Moisture sensitivity : Boronate esters hydrolyze in aqueous environments. Store desiccated at −20°C in amber vials .
  • Light exposure : Protect from UV light to prevent photodegradation of the aryl-carboxamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the boronate ester and piperidine-carboxamide moieties?

Answer:

  • Structural analogs : Synthesize derivatives with modified boronate esters (e.g., cyclic boronic acids) or substituted piperidine rings (e.g., fluorine at C4) to assess target binding .
  • Assay design : Use competitive binding assays (e.g., fluorescence polarization) against proteases or kinases known to interact with boronate esters .
  • Data interpretation : Correlate IC₅₀ values with steric/electronic properties of substituents via QSAR modeling .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

  • Batch reproducibility : Verify purity (>98% via HPLC) and confirm crystallinity (PXRD) to rule out polymorphic effects .
  • Target validation : Use CRISPR-edited cell lines to confirm specificity for proposed targets (e.g., proteasomal enzymes) .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(4-fluorophenyl)-thiadiazole-carboxamides) to identify trends .

Q. How can computational methods guide the optimization of pharmacokinetic properties for in vivo studies?

Answer:

  • ADME prediction : Use Schrödinger’s QikProp to estimate logP (target <3), aqueous solubility (>50 μM), and CYP450 inhibition .
  • Docking simulations : Model interactions with serum albumin (PDB: 1AO6) to predict plasma protein binding .
  • Metabolic stability : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation) using MetaSite .

Q. What are the challenges in analyzing in vivo bioavailability, and how can they be addressed?

Answer:

  • Rapid clearance : Modify the boronate ester with PEGylated linkers to enhance half-life .
  • Bioanalytical quantification : Use LC-MS/MS with deuterated internal standards for plasma/tissue analysis (LLOQ: 1 ng/mL) .
  • Tissue distribution : Radiolabel the compound (¹⁴C or ³H) for autoradiography in rodent models .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersExpected OutcomeReference
¹H NMR (400 MHz, CDCl₃)δ 1.3 (s, 12H, pinacol CH₃), 3.4 (m, 4H, piperidine N-CH₂)Confirms boronate and piperidine groups
ESI-MS m/z 399.3 [M+H]⁺Validates molecular weight
HPLC (C18, 254 nm)Retention time: 8.2 min (90:10 acetonitrile/water)Purity >95%

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low coupling efficiencyUse HATU/DIPEA in DMF at 0°C → RT
Boronate ester hydrolysisConduct reactions under nitrogen with molecular sieves
Product crystallizationRecrystallize from ethanol/water (7:3)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
Reactant of Route 2
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4-methyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

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